molecular formula C24H22FN3O2S2 B3076382 2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1040632-60-7

2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No. B3076382
CAS RN: 1040632-60-7
M. Wt: 467.6 g/mol
InChI Key: HULFNISDBKNGPR-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridopyrimidine, which is a class of compounds that have shown therapeutic interest . Pyridopyrimidines are of great interest due to their biological potential and are present in relevant drugs .

Scientific Research Applications

Antitumor Activity

A significant scientific application of thieno[3,2-d]pyrimidine derivatives, closely related to the specified compound, is their antitumor activity. These derivatives have displayed potent anticancer activity, comparable to doxorubicin, on human cancer cell lines such as breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017).

Dual Inhibition of Enzymes

These compounds have also been explored for their potential as dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors, showcasing promising antitumor properties. One such compound demonstrated excellent dual inhibition of human TS and DHFR, indicating its potential as an effective antitumor agent (Gangjee et al., 2009).

Herbicidal Activity

Another application of related thieno[3,2-d]pyrimidine derivatives is in the field of agriculture, where they have shown herbicidal activities. Some compounds in this class have exhibited significant herbicidal effects on dicotyledonous weeds at various stages of growth (Wu et al., 2011).

Antagonism at Chemokine Receptors

Moreover, certain thieno[3,2-d]pyrimidine derivatives act as antagonists at chemokine receptors like CXCR3, which are implicated in inflammatory diseases. This reveals their potential in treating conditions like rheumatoid arthritis and multiple sclerosis (Verzijl et al., 2008).

properties

IUPAC Name

2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O2S2/c1-4-28-23(30)22-21(18(12-31-22)16-8-5-14(2)6-9-16)27-24(28)32-13-20(29)26-17-10-7-15(3)19(25)11-17/h5-12H,4,13H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULFNISDBKNGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NC4=CC(=C(C=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(3-fluoro-4-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(3-fluoro-4-methylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(3-fluoro-4-methylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(3-fluoro-4-methylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(3-fluoro-4-methylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(3-fluoro-4-methylphenyl)acetamide

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